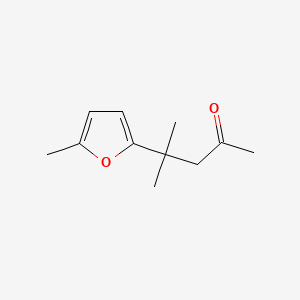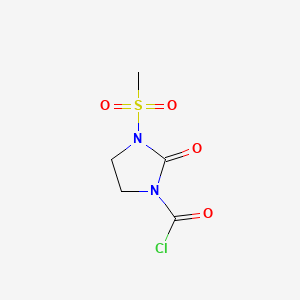
4-(1H-pyrazol-1-yl)butanoate d'éthyle
Vue d'ensemble
Description
Pyrazole-1-butyric acid, ethyl ester is a chemical compound with the molecular formula C9H14N2O2. Pyrazoles are a class of compounds that have a five-membered heterocyclic ring structure with two adjacent nitrogen atoms . They have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
Synthesis Analysis
Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . Recent research has also highlighted the synthesis of pyrazole derivatives via [3 + 2] cycloaddition reactions of diazo compounds and their synthetic equivalents .Molecular Structure Analysis
The basic structure of a pyrazole molecule consists of a five-membered heterocyclic aromatic ring with two nitrogen (N) atoms at positions 1 and 2, and three carbon © atoms . The specific structure of Pyrazole-1-butyric acid, ethyl ester would include additional functional groups attached to this basic pyrazole structure.Chemical Reactions Analysis
Pyrazoles have been the focus of many techniques due to their frequent use as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They can undergo a variety of chemical reactions, including multicomponent reactions, dipolar cycloadditions, and cyclocondensations .Applications De Recherche Scientifique
Chimie médicinale et découverte de médicaments
Les pyrazoles ont une large gamme d'applications en chimie médicinale et en découverte de médicaments . Ils sont utilisés comme échafaudages dans la synthèse de produits chimiques bioactifs . Le groupement pyrazole a de nombreuses fonctions pharmacologiques .
Agrochimie
Dans le domaine de l'agrochimie, les pyrazoles sont également largement utilisés . Ils sont souvent incorporés dans des composés aux propriétés herbicides .
Chimie de coordination
Les pyrazoles jouent un rôle important en chimie de coordination . Ils peuvent agir comme des ligands, se coordonnant avec divers ions métalliques pour former des complexes .
Chimie organométallique
En chimie organométallique, les pyrazoles sont utilisés dans la synthèse de composés organométalliques . Ces composés ont des applications dans divers domaines, notamment la catalyse .
Activité antileishmanienne
Certains pyrazoles couplés à l'hydrazine ont montré de puissantes activités antileishmaniennes . Par exemple, le composé 13 a présenté une activité antipromastigote supérieure .
Activité antipaludique
Les mêmes pyrazoles couplés à l'hydrazine ont également présenté des activités antipaludiques . Les composés 14 et 15 ont montré des effets d'inhibition significatifs contre Plasmodium berghei .
Activité antibactérienne
La fonctionnalité sulfonamide dans les composés portant un pyrazole peut présenter des activités antibactériennes .
Activités antivirales contre le VIH
La même fonctionnalité sulfonamide dans les composés portant un pyrazole peut également présenter des activités antivirales contre le VIH .
Orientations Futures
Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals . The goal of current research is to discuss the developments in synthetic techniques and biological activity related to pyrazole derivatives . This includes the development of new synthetic approaches, the discovery of new biological activities, and the exploration of their potential applications in various fields .
Mécanisme D'action
Target of Action
Pyrazole derivatives, which ethyl 4-(1h-pyrazol-1-yl)butanoate is a part of, have been found to exhibit a broad range of biological activities
Mode of Action
It is known that pyrazole derivatives can form pyrazolium ions, which are less likely to experience electrophilic attack at carbon-4, but an electrophilic attack at carbon-3 is facilitated . This suggests that Ethyl 4-(1H-pyrazol-1-yl)butanoate may interact with its targets in a similar manner.
Biochemical Pathways
Given the broad range of biological activities exhibited by pyrazole derivatives , it is likely that Ethyl 4-(1H-pyrazol-1-yl)butanoate affects multiple pathways
Result of Action
Pyrazole derivatives have been found to exhibit a broad range of biological activities , suggesting that Ethyl 4-(1H-pyrazol-1-yl)butanoate may have similar effects
Propriétés
IUPAC Name |
ethyl 4-pyrazol-1-ylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c1-2-13-9(12)5-3-7-11-8-4-6-10-11/h4,6,8H,2-3,5,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGGKUMKJPXBPNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCN1C=CC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40149280 | |
| Record name | Pyrazole-1-butyric acid, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40149280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110525-55-8 | |
| Record name | Ethyl 1H-pyrazole-1-butanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=110525-55-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrazole-1-butyric acid, ethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110525558 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyrazole-1-butyric acid, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40149280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















